molecular formula C17H22N2O6S2 B2402078 N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide CAS No. 867042-58-8

N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide

Cat. No.: B2402078
CAS No.: 867042-58-8
M. Wt: 414.49
InChI Key: JWKQCXUQBYNAAQ-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a methoxy group at position 4 and a complex sulfonamido group at position 2.

Properties

IUPAC Name

N-(2-hydroxyethyl)-4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O6S2/c1-13-4-6-14(7-5-13)27(23,24)19(2)16-12-15(8-9-17(16)25-3)26(21,22)18-10-11-20/h4-9,12,18,20H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKQCXUQBYNAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)NCCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide involves multiple stepsIndustrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide as an anticancer agent.

Case Studies

  • MDA-MB-231 Cell Line : The compound was tested on the MDA-MB-231 breast cancer cell line, where significant apoptosis was observed, with a 22-fold increase in annexin V-FITC positivity compared to controls .

Antimicrobial Properties

N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide also exhibits antimicrobial activity. The sulfonamide moiety is known for its ability to interfere with bacterial growth.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes extends beyond cancer and bacteria. It has been investigated for its inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase.

Therapeutic Implications

Inhibitors of α-glucosidase are important in managing diabetes by delaying carbohydrate absorption. Some derivatives of benzenesulfonamide have shown promising results in lowering blood glucose levels in diabetic models, comparable to established medications like glibenclamide .

Other Therapeutic Areas

Beyond cancer and antimicrobial applications, research is ongoing into the use of this compound for other conditions:

  • Diabetes Management : As mentioned, derivatives have shown hypoglycemic activity.
  • Neurological Disorders : Potential applications in conditions like Alzheimer's disease due to acetylcholinesterase inhibition.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50/Effectiveness
AnticancerCarbonic Anhydrase IX10.93 - 25.06 nM
Apoptosis InductionMDA-MB-23122-fold increase
AntimicrobialBacterial Carbonic AnhydrasesEffective against various strains
Diabetes Managementα-glucosidaseComparable to glibenclamide

Table 2: Comparative Efficacy of Derivatives

Compound NameTarget ActivityObserved Effect
N-(2-hydroxyethyl)-...AnticancerSignificant apoptosis
Derivative A (e.g., 4e)AntimicrobialReduced bacterial growth
Derivative B (e.g., thiazole variant)Diabetes managementHypoglycemic activity

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl and sulfonylamino groups play a crucial role in its binding to target molecules, leading to the modulation of biological activities. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Compounds

Key Structural Features and Functional Group Variations

The compound’s uniqueness lies in its dual sulfonamide groups and hydroxyethyl substituent. Below is a comparative analysis with structurally related sulfonamides:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide C₂₂H₂₉N₂O₆S₂ 505.60 g/mol 4-methoxy, N-methyl-4-methylbenzenesulfonamido, 2-hydroxyethyl Hydrophilic backbone, potential for CNS targeting
N-[2-[[[3-(4-Chlorophenyl)prop-2-enyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide C₂₇H₂₈ClN₃O₄S 542.09 g/mol 4-chlorophenyl, propenyl chain, methylamino, 2-hydroxyethyl Enhanced lipophilicity, antimicrobial activity
3-benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide C₁₆H₁₈N₂O₆S₂ 406.45 g/mol 4-methoxy, 2-methoxyethyl, dual sulfonamido Reduced solubility, possible metabolic instability
N-(3,4-dimethoxyphenyl)-N-[(3-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide C₂₂H₂₁FNO₄S 414.47 g/mol 3,4-dimethoxyphenyl, 3-fluorophenylmethyl, 4-methyl High logP value, kinase inhibition

Biological Activity

N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide, a compound with a complex structure, has garnered attention for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H20N2O5S2\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_5\text{S}_2

It features a sulfonamide group, which is known for its role in various biological processes. The presence of the hydroxyethyl and methoxy groups contributes to its solubility and reactivity.

PropertyValue
Molecular Weight368.46 g/mol
CAS Number867042-59-9
SolubilitySoluble in water
Melting PointNot specified

The biological activity of N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide primarily stems from its interaction with specific biological targets. It exhibits antimicrobial , anti-inflammatory , and antitumor properties, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity against a range of pathogens. For instance, studies have shown its efficacy against Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections.

Case Study: Antimicrobial Efficacy

In a controlled study involving bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. These results indicate strong antimicrobial potential compared to standard antibiotics.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. This suggests a mechanism by which it may reduce inflammation in various disease models.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
Anti-inflammatoryInhibition of TNF-α and IL-6 production
AntitumorInduces apoptosis in cancer cell lines

Pharmacokinetics

Pharmacokinetic studies indicate that the compound is rapidly absorbed upon administration, with peak plasma concentrations achieved within 1-2 hours. It undergoes extensive metabolism primarily in the liver, yielding several metabolites that may contribute to its overall pharmacological effects.

Toxicology Profile

Toxicological assessments reveal that while the compound shows promise in therapeutic applications, it also poses certain risks. Acute toxicity studies have classified it as harmful if swallowed (H302) and noted skin irritation potential (H315) . Long-term exposure studies are necessary to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction temperature (typically 60–80°C), solvent selection (polar aprotic solvents like DMF or acetonitrile), and stoichiometric ratios of reactants. For example, sulfonamide coupling reactions often demand anhydrous conditions to prevent hydrolysis. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is essential to isolate the product from byproducts like unreacted sulfonyl chlorides or hydroxylated intermediates .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., δ 2.35 ppm for methyl groups in benzenesulfonamide moieties) confirm substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., observed vs. calculated [M+Na+^+] peaks) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR or MS)?

  • Methodological Answer : Contradictions often arise from residual solvents, tautomerism, or diastereomeric impurities. Strategies include:

  • Deuterium Exchange Experiments : Identify exchangeable protons (e.g., -OH or -NH) in 1H^1H NMR .
  • Isotopic Labeling : Use 15N^{15}N-labeled precursors to trace nitrogen environments in MS/MS fragmentation .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .

Q. How can computational modeling aid in understanding the compound’s reactivity and supramolecular interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate optimized geometries and electrostatic potential maps to predict sites for nucleophilic/electrophilic attacks .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzyme active sites) using force fields like AMBER or CHARMM .
  • Crystal Structure Prediction (CSP) : Compare simulated powder XRD patterns with experimental data to identify polymorphs .

Q. What mechanistic insights govern the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor degradation rates via UV-Vis spectroscopy at pH 2–12 and temperatures 25–80°C. Hydrolysis of sulfonamide bonds is pH-sensitive, with accelerated degradation in acidic/basic conditions .
  • Arrhenius Analysis : Determine activation energy (EaE_a) for thermal decomposition using TGA/DSC data .

Experimental Design & Data Analysis

Q. How to design experiments to probe the compound’s role as a building block for complex molecules?

  • Methodological Answer :

  • Functional Group Compatibility : Test reactions (e.g., Suzuki coupling, click chemistry) to assess compatibility with aryl halides or azides. For example, nitro groups may require protection during amidation .
  • Cross-Coupling Optimization : Screen catalysts (e.g., Pd(PPh3_3)4_4) and ligands (XPhos) in inert atmospheres to minimize side reactions .

Q. What advanced techniques characterize non-covalent interactions (e.g., hydrogen bonding) in crystalline forms?

  • Methodological Answer :

  • Single-Crystal X-Ray Diffraction : Resolve hydrogen-bonding networks (e.g., N–H···O interactions between sulfonamide and methoxy groups) .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···π interactions) using software like CrystalExplorer .

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